molecular formula C6H2ClIN2 B2860896 6-Chloro-5-iodopyridine-2-carbonitrile CAS No. 1816293-56-7

6-Chloro-5-iodopyridine-2-carbonitrile

Cat. No. B2860896
CAS RN: 1816293-56-7
M. Wt: 264.45
InChI Key: IKLLLZDWTBUDLP-UHFFFAOYSA-N
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Description

6-Chloro-5-iodopyridine-2-carbonitrile is a chemical compound with the CAS Number: 1816293-56-7 . It has a molecular weight of 264.45 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H2ClIN2/c7-6-5 (8)2-1-4 (3-9)10-6/h1-2H . This code provides a specific description of the molecule’s structure.

Scientific Research Applications

Synthesis and Structural Analysis

Compounds similar to 6-Chloro-5-iodopyridine-2-carbonitrile have been synthesized and analyzed using various techniques. For instance, the synthesis of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile and its structural analysis by X-ray, IR, NMR, and spectroscopy highlight the detailed chemical characterizations such compounds undergo. These studies often aim to understand the optical properties and molecular interactions, such as hydrogen bonding and π⋯π stacking interactions, which could be relevant for materials science and molecular engineering (Jukić et al., 2010).

Computational Analysis and Molecular Docking

Research on compounds like 5-bromo-3-nitropyridine-2-carbonitrile involves computational calculations to understand molecular structure, energy, and reactivity. These studies, which include density functional theory (DFT) calculations, molecular electrostatic potential (MEP), and frontier molecular orbital (FMO) analysis, are crucial for identifying organic reactive sites and understanding electron-hole conversions. Such insights are valuable for designing compounds with specific chemical reactivity and biological activity, including molecular docking studies to assess interactions with target proteins (Arulaabaranam et al., 2021).

Corrosion Inhibition

Pyrazolopyridine derivatives, structurally related to this compound, have been investigated as corrosion inhibitors for metals in acidic environments. These studies are crucial for developing new materials that protect industrial equipment from corrosion, thus extending their lifetime and reducing maintenance costs (Dandia et al., 2013).

Photovoltaic and Electronic Applications

Compounds with the pyridine core are also studied for their photovoltaic properties and potential applications in organic–inorganic photodiode fabrication. Such research focuses on understanding the electronic absorption properties of these compounds and their behavior in devices under illumination, contributing to the development of new materials for solar energy conversion and electronic devices (Zeyada et al., 2016).

Safety and Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, H335 indicating various risks such as skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

6-chloro-5-iodopyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClIN2/c7-6-5(8)2-1-4(3-9)10-6/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKLLLZDWTBUDLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1C#N)Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClIN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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